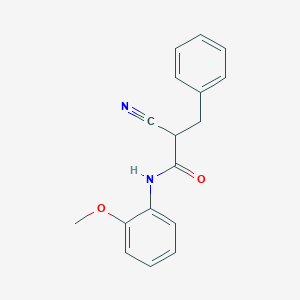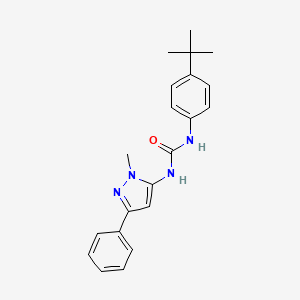
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H14F2N2O3 and its molecular weight is 392.362. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has demonstrated the potential of quinoline derivatives in addressing a range of microbial threats. A study highlighted the synthesis of quinoline compounds showing considerable antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others. These compounds are characterized by their structural attributes, including the presence of carboxamide groups, which are believed to contribute to their antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011).
Photophysical Properties and Mechanisms
Another avenue of research focuses on the photophysical properties of quinolone derivatives. Studies on compounds similar to N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide have investigated their behavior under light exposure. For instance, the photoreaction of certain fluoroquinolones in aqueous solutions suggests complex mechanisms involving photonucleophilic aromatic substitution. These findings underscore the potential of quinoline derivatives in applications requiring specific light-induced reactions (Cuquerella, Bosca, & Miranda, 2004).
Antitubercular and Antimalarial Activities
The antitubercular and antimalarial activities of quinoline derivatives have also been explored. Synthesis efforts have led to compounds displaying significant efficacy against Mycobacterium tuberculosis and Plasmodium falciparum. Such studies pave the way for the development of new therapeutic agents against tuberculosis and malaria, highlighting the versatility of quinoline derivatives in combating infectious diseases (Umamatheswari & Sankar, 2017).
Anticancer and Fluorescent Agent Properties
Quinoline derivatives have also been synthesized and evaluated for their potential as anticancer agents and fluorescence probes. One study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives and their testing against various cancer cell lines, with promising cytotoxic activity observed. Furthermore, the fluorescent properties of these compounds were evaluated, indicating potential applications in both therapeutics and diagnostics (Funk et al., 2015).
CFTR Potentiation for Cystic Fibrosis
Significantly, quinolinone-3-carboxamide derivatives have been identified as potent CFTR potentiators, leading to the development of drugs such as ivacaftor for the treatment of cystic fibrosis. This discovery underscores the therapeutic potential of quinoline derivatives in addressing genetic disorders by modulating protein function at the cellular level (Hadida et al., 2014).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-16-11-10-13(12-17(16)24)25-21(28)19-20(27)15-8-4-5-9-18(15)26(22(19)29)14-6-2-1-3-7-14/h1-12,27H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHAVKLFHXIKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC(=C(C=C4)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)
![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)



![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)